molecular formula C6H8N2O3 B011036 5-Ethyl-2,3-dihydro-2-oxo-1H-imidazole-4-carboxylic acid CAS No. 101184-10-5

5-Ethyl-2,3-dihydro-2-oxo-1H-imidazole-4-carboxylic acid

Cat. No. B011036
M. Wt: 156.14 g/mol
InChI Key: BIIBLAGNYXUUEI-UHFFFAOYSA-N
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Description

“5-Ethyl-2,3-dihydro-2-oxo-1H-imidazole-4-carboxylic acid” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .

Scientific Research Applications

  • Synthesis of Key Intermediates : Ethyl 4-[(1-hydroxy-1-methyl)ethyl]-2-propyl-1H-imidazole-5-carboxylate, an intermediate of Olmesartan, was successfully synthesized from butanoic acid and o-phenylenediamine, demonstrating the utility of this compound in pharmaceutical synthesis (Shen Zheng-rong, 2007).

  • Photolysis Studies : Research on Ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate has shown that it undergoes photolysis in the presence of amines, resulting in ketene or carbene trapping. This highlights its potential in photochemical processes (K. Ang & R. Prager, 1993).

  • Supramolecular Structures : Ethyl 5-amino-1-aryl-1H-imidazole-4-carboxylates have been shown to form diverse supramolecular structures in one, two, and three dimensions, indicating their potential for complex, multifunctional organic compounds (Costa et al., 2007).

  • Synthesis of Condensed Pyrazoles : Ethyl 3- and 5-Triflyloxy-1H-pyrazole-4-carboxylates have been used as precursors in Sonogashira-type cross-coupling reactions for synthesizing condensed pyrazoles, highlighting their role in complex organic synthesis (Arbačiauskienė et al., 2011).

  • New Organic Compounds Synthesis : The synthesis and transformation of new optically active 1H-imidazole 3-oxides derived from amino acid esters, showcasing potential applications in the development of new organic compounds (Jasiński et al., 2008).

  • Synthesis of Biotin : A study demonstrated a new method for synthesizing biotin (vitamin H) by regioselectively chlorinating a related compound, 6-(5-methyl-2-oxo-4-imidazolin-4-yl)-6-oxohexanoic acid ethyl ester (Zav’yalov et al., 2006).

  • Nonpeptide Angiotensin II Receptor Antagonists : Research into nonpeptide angiotensin II receptor antagonists has shown that imidazole-5-carboxylic acids bearing various substituents exhibit strong binding affinity and potent inhibitory activity, suggesting their potential for clinical applications (Yanagisawa et al., 1996).

Future Directions

Imidazole has become an important synthon in the development of new drugs . Given its broad range of chemical and biological properties, it is likely that research into imidazole derivatives, including “5-Ethyl-2,3-dihydro-2-oxo-1H-imidazole-4-carboxylic acid”, will continue to be a significant area of interest in the future .

properties

IUPAC Name

5-ethyl-2-oxo-1,3-dihydroimidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3/c1-2-3-4(5(9)10)8-6(11)7-3/h2H2,1H3,(H,9,10)(H2,7,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIIBLAGNYXUUEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(NC(=O)N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50550409
Record name 5-Ethyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50550409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethyl-2,3-dihydro-2-oxo-1H-imidazole-4-carboxylic acid

CAS RN

101184-10-5
Record name 5-Ethyl-2,3-dihydro-2-oxo-1H-imidazole-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101184-10-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Ethyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50550409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JM Grisar, RA Schnettler, RC Dage - US Patent 4,371,737, 1983 - Google Patents
Attorney, Agent, or Firm-John J. Kolano; Gary D. Street; Raymond A. McDonald 57 ABSTRACT 2, 3-Dihydro-2-oxo-1H-imidazole-4-carboxylic acid de rivatives having a (substituted amino) methyl substituent at the 5-position, are useful as cardiotonics, antihyper tensives and antithrombotic agents. The compounds are obtained by the reaction of an appropriate amine with a 5-(bronomethyl)-2, 3-dihydro-2-oxo-1H-imidazole-4-carboxylic acid ester or amide.
Number of citations: 2 patents.google.com

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